molecular formula C16H21NO6S B12768030 4-Hydroxypropranolol-4-O-sulfate, (-)- CAS No. 88547-47-1

4-Hydroxypropranolol-4-O-sulfate, (-)-

Cat. No.: B12768030
CAS No.: 88547-47-1
M. Wt: 355.4 g/mol
InChI Key: ODCKICSDIPVTRM-LBPRGKRZSA-N
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Description

4-Hydroxypropranolol-4-O-sulfate, (-)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a primary metabolite of propranolol. The sulfation process is catalyzed by sulfotransferase enzymes, specifically SULT1A3, in the presence of the cofactor 3’-phosphoadenosine-5’-phosphosulfate (PAPS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropranolol-4-O-sulfate involves the enzymatic sulfation of 4-hydroxypropranolol. This reaction is typically carried out using recombinant and permeabilized fission yeast cells expressing human sulfotransferase SULT1A3. The reaction conditions include the presence of PAPS as a cofactor, and the process is optimized to reduce product loss and increase yield .

Industrial Production Methods: Industrial production of 4-Hydroxypropranolol-4-O-sulfate follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypropranolol-4-O-sulfate primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of the sulfate group can occur under acidic or basic conditions, leading to the formation of 4-hydroxypropranolol .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxypropranolol-4-O-sulfate involves its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances its solubility and facilitates its excretion from the body. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypropranolol-4-O-sulfate is unique due to its specific formation through sulfation and its distinct pharmacokinetic properties. Its enhanced solubility and excretion profile differentiate it from other propranolol metabolites .

Properties

CAS No.

88547-47-1

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate

InChI

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m0/s1

InChI Key

ODCKICSDIPVTRM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O

Origin of Product

United States

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